Cas no 20056-66-0 (3-Pentylphenol)
3-Pentylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-PENTYL-PHENOL
- m-pentylphenol
- Einecs 243-487-7
- Phenol, 3-pentyl-
- 3-Pentylphenol
- 3-Hydroxy-1-pentyl-benzol
- m-n-Amyl-phenol
- Phenol,3-pentyl
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- MDL: MFCD09030114
- Inchi: 1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3
- InChI Key: LWZQGUMHXPGQAF-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)CCCCC
Computed Properties
- Exact Mass: 164.12000
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.12490
3-Pentylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P296950-250mg |
3-Pentylphenol |
20056-66-0 | 250mg |
$ 167.00 | 2023-04-16 | ||
| TRC | P296950-500mg |
3-Pentylphenol |
20056-66-0 | 500mg |
$ 305.00 | 2023-04-16 | ||
| TRC | P296950-1g |
3-Pentylphenol |
20056-66-0 | 1g |
$ 470.00 | 2022-06-03 | ||
| TRC | P296950-2.5g |
3-Pentylphenol |
20056-66-0 | 2.5g |
$ 800.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1004575-5g |
3-pentylphenol |
20056-66-0 | 95% | 5g |
$1760 | 2025-02-20 | |
| A2B Chem LLC | AB09740-2.5g |
3-Pentylphenol |
20056-66-0 | 95% | 2.5g |
$1141.00 | 2024-04-20 | |
| A2B Chem LLC | AB09740-50mg |
3-Pentylphenol |
20056-66-0 | 95% | 50mg |
$159.00 | 2024-04-20 | |
| A2B Chem LLC | AB09740-100mg |
3-Pentylphenol |
20056-66-0 | 95% | 100mg |
$218.00 | 2024-04-20 | |
| A2B Chem LLC | AB09740-250mg |
3-Pentylphenol |
20056-66-0 | 95% | 250mg |
$297.00 | 2024-04-20 | |
| A2B Chem LLC | AB09740-500mg |
3-Pentylphenol |
20056-66-0 | 95% | 500mg |
$446.00 | 2024-04-20 |
3-Pentylphenol Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-Pentylphenol
3-Pentylphenol: A Comprehensive Overview
3-Pentylphenol, also known by its CAS registry number CAS No. 20056-66-0, is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its phenolic structure with a pentyl group attached at the third position, exhibits unique chemical properties that make it valuable in numerous applications. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 3-Pentylphenol.
The molecular structure of 3-Pentylphenol consists of a benzene ring with a hydroxyl group (-OH) and a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) attached at the third carbon position. This configuration imparts specific reactivity and solubility properties to the compound. The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as melting point and boiling point. Recent studies have explored the impact of substituent effects on the electronic properties of phenolic compounds, shedding light on how the pentyl group modifies the electronic distribution in the benzene ring.
The synthesis of 3-Pentylphenol typically involves nucleophilic aromatic substitution or coupling reactions. One common method is the Friedel-Crafts alkylation reaction, where a pentyl halide reacts with phenol in the presence of a Lewis acid catalyst. However, this method often suffers from issues such as low yield and side reactions due to the tendency of phenols to undergo multiple alkylations. To address these challenges, researchers have developed alternative routes, including the use of transition metal catalysts and microwave-assisted synthesis techniques. These advancements have significantly improved the efficiency and selectivity of 3-Pentylphenol production.
3-Pentylphenol finds applications in diverse fields, ranging from materials science to pharmaceuticals. In materials science, it serves as a precursor for synthesizing advanced polymers and resins due to its ability to form stable cross-links during polymerization. In pharmaceuticals, it has been explored as a potential drug delivery agent owing to its biocompatibility and controlled release properties. Recent research has focused on modifying 3-Pentylphenol to enhance its bioavailability and pharmacokinetic profile, making it a promising candidate for targeted drug delivery systems.
The environmental impact of 3-Pentylphenol has also been a topic of interest in recent years. Studies have investigated its biodegradability under various environmental conditions, revealing that it can be effectively degraded by microbial communities in aerobic environments. This finding is particularly relevant for industries seeking eco-friendly alternatives for their chemical processes.
In conclusion, 3-Pentylphenol, with its unique chemical structure and versatile applications, continues to be a focal point in scientific research and industrial development. Ongoing advancements in synthesis techniques and application studies are expected to further expand its utility across multiple sectors.